1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their potential as pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The presence of fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(3-chlorophenyl)piperazine
- 1-(3-trifluoromethylphenyl)piperazine
Compared to these compounds, 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride has unique structural features that contribute to its distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups makes it particularly interesting for research and development .
Properties
CAS No. |
143760-09-2 |
---|---|
Molecular Formula |
C27H32Cl2F2N2O2S |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C27H30F2N2O2S.2ClH/c1-33-25-10-12-26(13-11-25)34-19-24(32)18-30-14-16-31(17-15-30)27(20-2-6-22(28)7-3-20)21-4-8-23(29)9-5-21;;/h2-13,24,27,32H,14-19H2,1H3;2*1H |
InChI Key |
KVRXINQMXNNMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.